molecular formula C15H13N3O2S B2792476 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 303145-13-3

2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B2792476
CAS No.: 303145-13-3
M. Wt: 299.35
InChI Key: CNIODFWPIWLSMT-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure with a 4-methoxybenzylsulfanyl substituent

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-12-7-5-11(6-8-12)10-21-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIODFWPIWLSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyanuric chloride under basic conditions.

    Introduction of the 4-Methoxybenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrido[1,2-a][1,3,5]triazin-4-one core with 4-methoxybenzylthiol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its sulfanyl group can undergo various chemical reactions such as oxidation and substitution, making it versatile for creating derivatives with tailored properties.

Reaction TypeDescription
Oxidation Converts sulfanyl to sulfoxides or sulfones.
Reduction Can reduce nitro groups to amines.
Substitution The methoxy group can be replaced with other nucleophiles.

Biological Applications

Research indicates that 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one exhibits potential as an enzyme inhibitor or receptor modulator. This suggests its utility in drug discovery and development.

  • Anticancer Activity : Preliminary studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects.
  • Antiviral and Antimicrobial Properties : Investigations into its ability to inhibit viral replication and bacterial growth are ongoing.

Medical Applications

The compound is being studied for its therapeutic properties, particularly in oncology and infectious diseases. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or nucleic acids.

Case Studies

Recent studies highlight the compound's efficacy in various contexts:

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of the compound against several cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Testing : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria.

Industrial Applications

In addition to its research applications, this compound is also explored for use in developing advanced materials such as polymers and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one
  • 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-thione

Uniqueness

2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzylsulfanyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one (CAS No. 303145-13-3) is a heterocyclic compound with potential biological activities. Its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core and a 4-methoxybenzylsulfanyl substituent, makes it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

PropertyValue
Molecular FormulaC15H13N3O2S
Molecular Weight299.35 g/mol
Density1.3±0.1 g/cm³
Boiling Point459.0±47.0 °C at 760 mmHg
LogP1.18

Synthesis

The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves:

  • Formation of the Core Structure : Cyclization reactions using precursors like 2-aminopyridine and cyanuric chloride.
  • Introduction of the Sulfanyl Group : Nucleophilic substitution of a suitable leaving group on the core with 4-methoxybenzylthiol.

Antimicrobial Activity

Recent studies indicate that compounds similar to 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one exhibit moderate to good antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Case Study : A study screening derivatives for antibacterial activity found that many exhibited significant efficacy against Gram-positive and Gram-negative bacteria. For instance, specific derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrate that it can inhibit the growth of human breast cancer cells by inducing apoptosis and inhibiting key cellular pathways.

Research Findings :

  • IC50 Values : The IC50 for related compounds targeting Poly (ADP-Ribose) Polymerase (PARP) was found to be around 18 µM for certain derivatives, indicating significant potential in cancer therapy .
  • Mechanism of Action : Compounds have been shown to enhance cleavage of PARP1 and increase activity of caspases involved in apoptosis .

Enzyme Inhibition

Preliminary research suggests that 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one may act as an enzyme inhibitor. Its structural features allow it to interact with various biological targets.

Key Findings :

  • The compound inhibits certain enzymatic activities relevant in cancer progression and microbial resistance.
  • Studies indicate that modifications to the sulfanyl group can enhance inhibitory potency against specific enzymes .

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